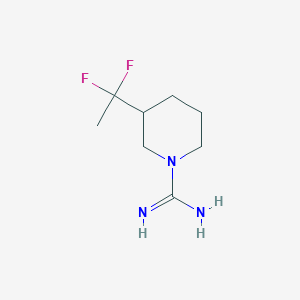

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-(1,1-difluoroethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N3/c1-8(9,10)6-3-2-4-13(5-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGGCYPSIZMDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=N)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

Step 1: Synthesis of 3-(1,1-Difluoroethyl)piperidine Intermediate

Approach: The difluoroethyl group can be introduced via nucleophilic substitution or addition reactions using difluoroethyl halides or equivalents on suitably functionalized piperidine precursors.

Typical reagents and conditions:

- Use of 1,1-difluoroethyl iodide or bromide as electrophiles.

- Reaction with 3-lithiated piperidine or 3-piperidinol derivatives.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control around 0 to 25 °C to optimize selectivity.

Notes: Fluorinated alkylation requires careful control to avoid over-alkylation or side reactions.

Step 2: Conversion of Piperidine Derivative to Piperidine-1-carboximidamide

Key reaction: Formation of the amidine group on the piperidine nitrogen.

-

- Reaction of the piperidine amine with cyanamide or its derivatives.

- Use of carbodiimide reagents or amidination agents such as S-methylisothiourea salts.

- Conditions often involve polar aprotic solvents (e.g., DMF), mild bases (e.g., N,N-diisopropylethylamine), and room temperature to slightly elevated temperatures.

- These methods illustrate amidine formation under mild conditions, which can be adapted for piperidine substrates.

Alternative Synthetic Routes

Amidine formation via guanidine derivatives: Piperidine can be converted to its guanidine analogs by reaction with S-methylisothiourea or cyanamide derivatives, which upon further modification yield carboximidamide functionalities.

Fluorination post-amidine formation: In some cases, the amidine is formed first on piperidine, followed by selective fluorination at the 3-position using electrophilic fluorinating agents or difluoroalkylation reagents.

Data Table: Summary of Key Synthetic Parameters for Related Piperidine Carboximidamides

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,1-Difluoroethyl halide + piperidine | THF, DMF | 0–25 °C | 2–24 h | 60–85 | Nucleophilic substitution or alkylation |

| 2 | Cyanamide or S-methylisothiourea + base | DMF, water | 20–40 °C | 12–48 h | 75–85 | Amidination under mild basic conditions |

| Purification | Crystallization, filtration, washing | Ethyl acetate, hexane | Ambient | Variable | - | Recrystallization to obtain pure amidine |

Research Findings and Analysis

Yield and Selectivity: Amidination reactions on piperidine derivatives generally provide good yields (75–85%) with high selectivity when mild bases and aprotic solvents are used.

Reaction Conditions: Mild temperatures (20–40 °C) favor selective amidine formation without side reactions such as over-alkylation or polymerization.

Fluorinated Substituent Stability: The 1,1-difluoroethyl group is stable under amidination conditions, enabling its introduction prior to amidine formation.

Solvent Effects: Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution and amidination by stabilizing charged intermediates and improving reagent solubility.

Purification: Crystallization from solvents such as ethyl acetate and hexane is effective for isolating the target amidine compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide serves as a crucial building block in organic synthesis. Its difluoroethyl group enhances its reactivity and selectivity in various chemical reactions. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications.

- Antitumor Activity : Preliminary studies have shown that this compound has cytotoxic effects on certain cancer cell lines. For example, it has been evaluated against human cancer cells with promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, suggesting its potential as a therapeutic agent against infectious diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development targeting various diseases. Its unique structure allows for the modification of pharmacological properties to enhance efficacy and reduce side effects.

Case Study 1: Antitumor Efficacy

A study investigated the antiproliferative effects of this compound on multiple human cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against common pathogenic bacteria and fungi. The findings revealed effective inhibition of microbial growth at low concentrations, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Carboximidamide Derivatives

The synthesis of carboximidamide-containing piperidines is well-documented. For example, 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide () shares the piperidine-carboximidamide core but incorporates a heterocyclic imidazo-pyrrolo-pyrazine system. Key differences include:

- Substituent Complexity : The compound has a bulky trimethylsilyl-protected side chain, whereas 3-(1,1-difluoroethyl)piperidine-1-carboximidamide employs a simpler difluoroethyl group.

- Synthetic Routes : Both compounds utilize carboximidamide formation via reactions with 1H-pyrazole-1-carboxamide hydrochloride, but the synthesis requires additional steps for heterocycle assembly and protection .

Fluorinated Inhibitors with 1,1-Difluoroethyl Groups

The inhibitor (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-{[3-(1,1-difluoroethyl)benzyl]amino}tetrahydro-2H-thiopyran-4-ol 1,1-dioxide () shares the 1,1-difluoroethyl motif but attaches it to a benzylamine group within a thiopyran scaffold. Comparative insights:

- Binding Affinity: Molecular docking studies reveal this inhibitor binds to protein 3VF3 with an affinity of −7.5 ± 0.0 kcal/mol, interacting with key amino acids (e.g., Arg78, Asp80) via hydrogen bonding and hydrophobic contacts .

- Positional Effects : The 1,1-difluoroethyl group in the thiopyran inhibitor likely enhances hydrophobic interactions, whereas its placement on a piperidine ring in the target compound may influence solubility or steric accessibility.

Fluorine’s Role in Bioactivity

Fluorine incorporation in pharmaceuticals () improves metabolic resistance and target binding. For example:

- Hydrophobicity : Fluorine’s lipophilicity enhances membrane permeability, a trait shared by both the target compound and the thiopyran inhibitor .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Binding Interactions of Thiopyran Inhibitor ()

| Amino Acid Residue | Interaction Type | Role in Binding |

|---|---|---|

| Arg78 | Hydrogen bonding | Stabilizes sulfone group |

| Asp80 | Ionic interaction | Binds to amino group |

| Hydrophobic pocket | Van der Waals forces | Accommodates difluoroethyl group |

Research Findings and Implications

- Synthetic Challenges : Carboximidamide formation (e.g., using 1H-pyrazole-1-carboxamide hydrochloride) is a critical step for both the target compound and ’s analog, but protecting groups (e.g., trimethylsilyl) add complexity .

- Fluorine’s Impact : The 1,1-difluoroethyl group’s placement in different scaffolds (piperidine vs. benzyl-thiopyran) highlights its versatility in enhancing hydrophobicity without compromising synthetic feasibility .

- Binding Mode Specificity : While the thiopyran inhibitor’s difluoroethyl group engages a hydrophobic pocket, its efficacy in piperidine derivatives may depend on scaffold orientation and substituent positioning .

Biological Activity

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H13F2N3

- Molecular Weight : 189.20 g/mol

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.

- Apoptosis Induction : Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It may also cause cell cycle arrest in the G2/M phase, which is crucial for cancer therapeutics.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

| Activity | IC50 Value (µM) | Cell Line | Effect |

|---|---|---|---|

| Enzyme Inhibition | 0.87 - 12.91 | MCF-7 | Growth inhibition |

| Apoptosis Induction | N/A | Various | Increased caspase levels |

| Cell Cycle Arrest | N/A | MDA-MB-231 | G2/M phase arrest |

Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with IC50 values indicating a more potent effect on cancer cells .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways. In treated samples, caspase-9 levels increased significantly, suggesting that the compound effectively triggers programmed cell death .

Study 3: Pharmacokinetics and Toxicity

Pharmacokinetic studies indicated a favorable profile with sufficient oral bioavailability (31.8%) and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration. Importantly, no acute toxicity was observed in animal models at concentrations up to 2000 mg/kg .

Q & A

Advanced Research Question

- Docking simulations : Using software like AutoDock or Schrödinger to predict binding modes with off-target proteins (e.g., cytochrome P450 isoforms).

- QSAR studies : Correlating fluorine’s electrostatic potential maps (DFT calculations) with activity data to optimize substituent placement .

- MD simulations : Assessing conformational dynamics of the difluoroethyl group in aqueous vs. protein-bound states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.